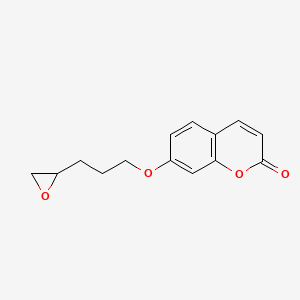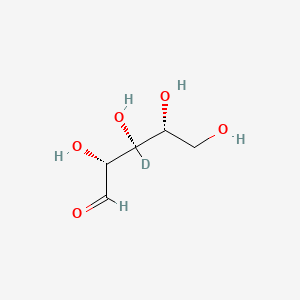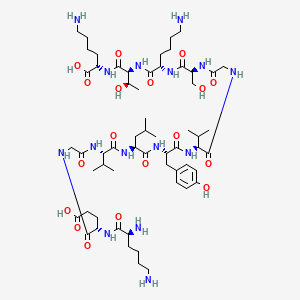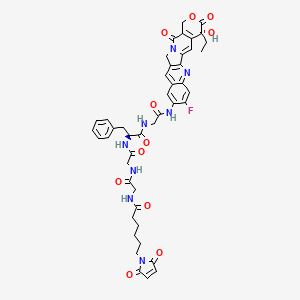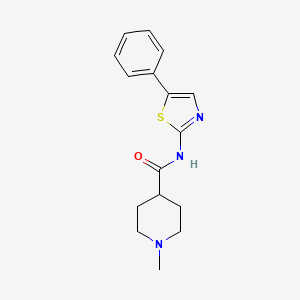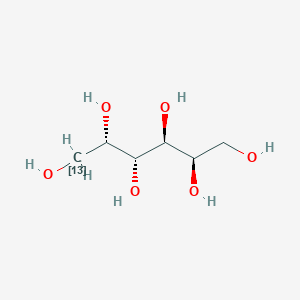
Dulcite-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a sugar alcohol with a slightly sweet taste and is a metabolic breakdown product of galactose . The compound is labeled with carbon-13, a stable isotope of carbon, making it useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dulcite-13C is synthesized by incorporating carbon-13 into the molecular structure of dulcite. The synthesis involves the reduction of galactose, where carbon-13 is introduced at specific positions within the molecule . The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled precursors and advanced reduction techniques to ensure the incorporation of the isotope at the desired positions. The production is carried out in specialized facilities equipped with the necessary equipment for handling isotopes and ensuring product purity .
Análisis De Reacciones Químicas
Types of Reactions
Dulcite-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and its interactions with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of carbonyl compounds, while reduction can yield various alcohol derivatives .
Aplicaciones Científicas De Investigación
Dulcite-13C has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Dulcite-13C involves its incorporation into metabolic pathways where it serves as a tracer. The carbon-13 isotope allows researchers to monitor the movement and transformation of carbon atoms within biological systems. This helps in understanding the metabolic fate of compounds and the interactions between different metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dulcitol-13C-3: Another carbon-13 labeled form of dulcite with similar properties and applications.
Melampyrit-13C: A synonym for Dulcite-13C, indicating the same compound with carbon-13 labeling.
Uniqueness
This compound is unique due to its specific labeling with carbon-13, which provides distinct advantages in tracing and studying metabolic pathways. The stable isotope labeling allows for precise quantitation and tracking of carbon atoms, making it a valuable tool in various scientific research fields .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1+1/m0/s1 |
Clave InChI |
FBPFZTCFMRRESA-FYUKPSRXSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)

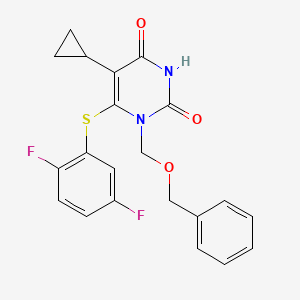
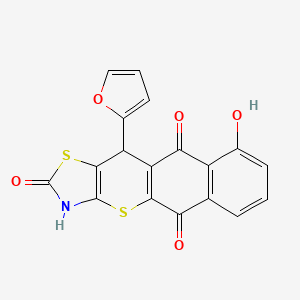
![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)

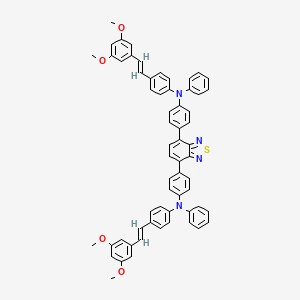

![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
